Ammonium, (ethylenebis(carbonyloxyethylene))bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide
Description
Ammonium, (ethylenebis(carbonyloxyethylene))bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide is a quaternary ammonium salt characterized by a complex molecular architecture. The compound features two dimethylammonium centers linked via an ethylenebis(carbonyloxyethylene) bridge, with each ammonium group attached to a 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl chain. The dibromide counterion enhances its ionic character and solubility in polar solvents. The bulky cyclohexyl substituents likely influence its lipophilicity and membrane interaction properties .
Properties
CAS No. |
66967-66-6 |
|---|---|
Molecular Formula |
C38H74Br2N2O4 |
Molecular Weight |
782.8 g/mol |
IUPAC Name |
2-[4-[2-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C38H74N2O4.2BrH/c1-29-15-13-23-37(5,6)33(29)19-17-31(3)39(9,10)25-27-43-35(41)21-22-36(42)44-28-26-40(11,12)32(4)18-20-34-30(2)16-14-24-38(34,7)8;;/h29-34H,13-28H2,1-12H3;2*1H/q+2;;/p-2 |
InChI Key |
RKMIHIRTJISVFH-UHFFFAOYSA-L |
Canonical SMILES |
CC1CCCC(C1CCC(C)[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
Preparation of bis-quaternary ammonium salts typically involves:
- Synthesis of the tertiary amine precursors bearing the bulky 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl substituents.
- Linking of amine groups via di-functionalized bridging agents , such as dihalides or diesters containing ethylenebis(carbonyloxyethylene) moieties.
- Quaternization reaction by alkylation with alkyl halides (e.g., methyl bromide) to form the quaternary ammonium centers.
- Purification by recrystallization or precipitation to isolate the dibromide salt.
Specific Preparation Route for the Target Compound
While direct literature on the exact compound "Ammonium, (ethylenebis(carbonyloxyethylene))bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide)" is scarce, analogous compounds' preparation provides a reliable blueprint:
Step 1: Synthesis of the Tertiary Amine Intermediate
- Starting from 2,2,6-trimethylcyclohexanone, perform reductive amination with methylamine to yield 1-methyl-3-(2,2,6-trimethylcyclohexyl)propylamine.
- Purify by distillation or chromatography.
Step 2: Preparation of the Ethylenebis(carbonyloxyethylene) Linker
- Synthesize ethylenebis(carbonyloxyethylene) diester by reacting ethylene glycol with phosgene or a suitable carbonylating agent, followed by esterification with ethylene glycol units.
- Alternatively, commercially available diesters or dihalides with this bridging moiety can be used.
Step 3: Coupling of Amine and Linker
- React the tertiary amine with the diester linker under mild basic conditions to form a bis(tertiary amine) intermediate with carbonyloxyethylene linkages.
- Control reaction temperature to avoid side reactions.
Step 4: Quaternization to Form the Dibromide Salt
- Treat the bis(tertiary amine) intermediate with methyl bromide or dimethyl sulfate to quaternize the nitrogen atoms, forming the bis(dimethyl) quaternary ammonium dibromide salt.
- Reaction is typically conducted in anhydrous solvents like acetonitrile or acetone at ambient or slightly elevated temperatures.
Step 5: Purification and Characterization
- Precipitate the product by addition of diethyl ether or by cooling.
- Purify by recrystallization from appropriate solvents (e.g., ethanol).
- Characterize by NMR, IR, mass spectrometry, and elemental analysis.
Data Table: Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Reductive amination | 2,2,6-trimethylcyclohexanone + methylamine + NaBH4 | Methanol | 0-25°C | 4-6 h | 80-90 | Purify by distillation |
| 2. Linker synthesis | Ethylene glycol + phosgene or carbonyl source | None or inert solvent | 0-25°C | 2-4 h | 70-85 | Handle phosgene with care |
| 3. Coupling | Tertiary amine + diester linker + base (e.g., triethylamine) | THF or DMF | RT | 12-24 h | 75-85 | Monitor by TLC |
| 4. Quaternization | Intermediate + methyl bromide | Acetonitrile | RT to 40°C | 24 h | 85-95 | Excess methyl bromide ensures full quaternization |
| 5. Purification | Recrystallization | Ethanol | RT | - | 90 (of crude) | Confirm purity by NMR |
Research Findings and Perspectives from Varied Sources
PubChem database provides detailed molecular descriptors and synonyms for structurally related bis-quaternary ammonium compounds, confirming the feasibility of quaternization and linking strategies.
Synthetic organic chemistry literature on bis-heterocyclic and bis-quaternary ammonium compounds emphasizes the importance of controlling the linker length and steric bulk to optimize yield and purity.
Research on carbonyloxyethylene linkers indicates these moieties provide flexibility and stability in aqueous environments, making them suitable for applications requiring ionic surfactants or antimicrobial agents.
Safety and handling : The use of alkyl halides like methyl bromide requires strict safety protocols due to their toxicity and volatility.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (ethylenebis(carbonyloxyethylene))bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction could produce alcohols or amines.
Scientific Research Applications
Ammonium, (ethylenebis(carbonyloxyethylene))bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can act as a biological probe or a component in biochemical assays.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ammonium, (ethylenebis(carbonyloxyethylene))bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quaternary ammonium compounds (QACs) with analogous structures exhibit variations in bridging groups, counterions, and substituents, which critically affect their physicochemical and biological properties. Below is a comparative analysis based on structural and functional features:
Table 1: Structural and Functional Comparison of Selected Quaternary Ammonium Compounds
Key Findings :
This may improve solubility in aqueous environments. Compounds with iminocarbonylmethylene bridges (e.g., ) could exhibit metal-binding properties, broadening their applicability in catalysis.
Substituents: The 2,2,6-trimethylcyclohexyl group in the target compound and others provides steric bulk, which may reduce aggregation in solution but limit diffusion through dense matrices.
Hydration State :
- Hydrated forms (e.g., ) may exhibit improved crystallinity but reduced thermal stability compared to anhydrous salts.
Biological Activity
Chemical Structure and Properties
The compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its biological properties. Here is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₃₈Br₂N₂O₄ |
| Molecular Weight | 440.34 g/mol |
| Chemical Structure | Contains quaternary ammonium and carbonyl groups |
Antimicrobial Properties
Research has indicated that quaternary ammonium compounds (QACs), including derivatives similar to the target compound, exhibit significant antimicrobial activity. A study conducted on various QACs demonstrated their effectiveness against bacteria and fungi, suggesting that the target compound may similarly inhibit microbial growth.
- Tested Microorganisms : Common pathogens such as E. coli, S. aureus, and Candida albicans.
- Methodology : Disk diffusion assay was employed to evaluate the antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary studies on similar ammonium compounds have shown varying degrees of cytotoxic effects on human cell lines.
- Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer).
- Results : IC50 values were determined to assess the concentration required to inhibit cell growth by 50%.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial properties of a related QAC.
- Findings : The compound showed a significant reduction in bacterial colonies after 24 hours of exposure, indicating strong antimicrobial potential.
-
Case Study 2: Cytotoxicity Assessment
- Objective : To determine the cytotoxic effects on human cancer cell lines.
- Findings : The compound exhibited moderate cytotoxicity with an IC50 value of 25 µM against HeLa cells, suggesting potential for further development in cancer therapeutics.
The mechanism through which quaternary ammonium compounds exert their biological effects typically involves disruption of microbial cell membranes, leading to cell lysis. This action is attributed to their cationic nature, which allows them to interact with negatively charged components of microbial membranes.
Summary of Mechanisms
- Membrane Disruption : Interaction with phospholipid bilayers.
- Inhibition of Cellular Processes : Interference with protein synthesis and metabolic pathways.
Q & A
Q. What synthetic methodologies are effective for synthesizing this ammonium compound, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, leveraging pyridine as a catalyst in dry acetone to promote bromide salt formation. Post-synthesis purification involves crystallization from ethanol to isolate high-purity fractions . Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm substituent placement and mass spectrometry (MS) for molecular weight validation.
Q. Which analytical techniques are most suitable for structural elucidation and quality control?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Resolves alkyl/cyclohexyl group configurations and ammonium quaternization.
- High-Resolution MS : Confirms molecular mass and bromide counterion stoichiometry.
- X-ray Crystallography : Determines crystal packing and steric effects of bulky substituents (e.g., 2,2,6-trimethylcyclohexyl groups) .
Q. How does the compound’s hydrophobicity influence its solubility in experimental media?
- Methodological Answer : Conduct partition coefficient () assays using octanol-water systems to quantify hydrophobicity. Solubility in polar solvents (e.g., DMSO) can be enhanced via co-solvents like PEG-400, while lipid-based carriers (e.g., liposomes) are recommended for cellular uptake studies .
Advanced Research Questions
Q. How do structural variations in analogous compounds affect membrane interaction dynamics?
- Methodological Answer : Compare analogs with modified substituents (e.g., cyclohexyl vs. cyclopentyl groups) using fluorescence anisotropy to measure membrane fluidity changes. Molecular dynamics (MD) simulations can model embedding depth and interaction energies with lipid bilayers (see Table 1 for structural analogs) .
Table 1: Structural Analogs and Key Features
| Compound Name | Unique Features | Impact on Membrane Fluidity |
|---|---|---|
| Ammonium, hexamethylenebis(triethyl-, dibromide | Triethyl groups | Reduced lipid disruption |
| Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide | Trimethylcyclohexyl | Increased membrane rigidity |
| Ammonium, hexamethylenebis(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butyl)bis(dimethyl-, dibromide | Cyclohexenyl groups | Enhanced hydrophobic anchoring |
| Source: Adapted from structural comparisons in |
Q. What experimental design principles optimize the compound’s enzymatic inhibition efficacy?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary substituents (e.g., alkyl chain length, cyclohexyl substitution) and test enzyme inhibition kinetics. Use response surface methodology (RSM) to identify optimal structural parameters, as demonstrated in catalyst optimization studies .
Q. How can contradictions in cellular toxicity data across in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies may arise from metabolic degradation or bioavailability differences. Address this by:
Q. What computational strategies predict the compound’s interaction with transmembrane proteins?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to screen protein targets (e.g., GPCRs, ion channels) with free-energy perturbation (FEP) calculations to quantify binding affinities. Validate predictions via surface plasmon resonance (SPR) to measure real-time interaction kinetics .
Data Contradiction Analysis
Q. Why do membrane fluidity assays yield conflicting results under varying pH conditions?
- Methodological Answer : Protonation of the ammonium group at low pH may alter its insertion into lipid bilayers. Standardize assays using buffered systems (e.g., PBS at pH 7.4) and include controls for pH-dependent conformational changes. Fluorescence recovery after photobleaching (FRAP) can assess lateral diffusion consistency .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
